molecular formula C10H17Cl2N3OS B1521195 2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1193387-83-5

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1521195
CAS RN: 1193387-83-5
M. Wt: 298.2 g/mol
InChI Key: YCKHZYXDLKHWKX-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride (MTPD) is a synthetic molecule that has been widely used in scientific research due to its unique structure and properties. MTPD is a member of the piperazine family of compounds, which are widely used in pharmaceuticals and other applications. MTPD has been found to have a wide range of biological and physiological effects, and is currently being studied for its potential applications in the medical field.

Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research on this compound involves its synthesis and structural characterization. Innovative methodologies have been developed for synthesizing novel derivatives with potential biological activities. For instance, Ahmed et al. (2017) synthesized a series of compounds by nucleophilic addition and evaluated them for their anti-inflammatory activity, demonstrating the methodological advancements in synthesizing such compounds (Ahmed, Molvi, & Khan, 2017). Similar efforts by Kumar et al. (2017) focused on synthesizing derivatives with potential antidepressant and antianxiety activities, highlighting the diversity of biological applications being explored (Kumar et al., 2017).

Biological Activities

Research has not only been limited to the synthesis of these compounds but also extended to evaluating their potential biological activities:

  • Anti-inflammatory and Antimicrobial Activities : Compounds synthesized with the core structure of "2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one" have been tested for their anti-inflammatory and antimicrobial properties. The studies by Ahmed et al. (2017) and Patel et al. (2015) exemplify this, with findings indicating significant in-vitro and in-vivo anti-inflammatory activities, as well as promising antimicrobial properties against various bacteria and fungi (Ahmed, Molvi, & Khan, 2017), (Patel & Park, 2015).

  • Antidepressant and Antianxiety Effects : The derivatives of this compound have shown potential antidepressant and antianxiety effects, as demonstrated in studies by Kumar et al. (2017), indicating a broad spectrum of pharmacological applications (Kumar et al., 2017).

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKHZYXDLKHWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride
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2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride
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2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride
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2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride

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